Oxamide, N,N'-bis(2-methoxyethyl)dithio-

Description

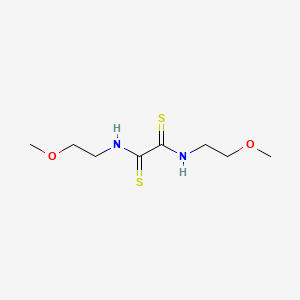

Oxamide, N,N'-bis(2-methoxyethyl)dithio- (hypothetical structure inferred from nomenclature) is a dithiooxamide derivative where the oxygen atoms in the oxamide backbone are replaced by sulfur, and the nitrogen atoms are substituted with 2-methoxyethyl groups. Key features include:

- Core structure: Dithiooxamide (C₂S₂N₂) backbone.

- Substituents: 2-methoxyethyl groups (–OCH₂CH₂OCH₃) attached to both nitrogen atoms.

- Potential applications: Corrosion inhibition (as seen in hydrazone-based oxamides ), chelation of heavy metals , or bioactive roles in pharmaceuticals .

Properties

CAS No. |

25411-96-5 |

|---|---|

Molecular Formula |

C8H16N2O2S2 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

N,N'-bis(2-methoxyethyl)ethanedithioamide |

InChI |

InChI=1S/C8H16N2O2S2/c1-11-5-3-9-7(13)8(14)10-4-6-12-2/h3-6H2,1-2H3,(H,9,13)(H,10,14) |

InChI Key |

OQNFYFONNMFOPH-UHFFFAOYSA-N |

SMILES |

COCCNC(=S)C(=S)NCCOC |

Canonical SMILES |

COCCNC(=S)C(=S)NCCOC |

Other CAS No. |

25411-96-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N'-Bis(2-hydroxyethyl)dithiooxamide

N,N′-Bis[2-methoxybenzylidene]amino]oxamide (BMO)

- Structure : Oxamide with aromatic 2-methoxybenzylidene substituents .

- Molecular formula : C₁₈H₁₆N₂O₄; MW = 332.3 g/mol.

- Key properties :

- Forms stable Mn(II) complexes with antibacterial and cytotoxic activity.

- Methoxy groups enhance electron donation, influencing metal coordination and redox behavior.

- Comparison :

N,N′-Bis(2-chloroethyl)oxamide

- Structure : Oxamide with 2-chloroethyl (–CH₂CH₂Cl) substituents .

- Synthesis : Derived from serine methyl ester and diethyl oxalate, followed by cyclodehydration .

- Key properties :

- Intermediate in synthesizing heterocyclic compounds (e.g., oxazolines).

- Chlorine atoms enable nucleophilic substitution reactions.

- Comparison :

- Replacing chlorine with methoxy groups would reduce reactivity but improve stability and environmental compatibility.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison of Dithiooxamide Derivatives

*Hypothetical structure; †Estimated based on substituent contributions.

Key Findings:

- Substituent effects: Hydroxyethyl vs. Methoxyethyl: Hydroxyethyl derivatives exhibit higher polarity and hydrogen-bonding capacity, favoring aqueous-phase applications (e.g., chelation ). Aromatic vs. Aliphatic: Aromatic substituents (e.g., in BMO ) stabilize metal complexes through π-interactions, whereas aliphatic chains (e.g., methoxyethyl) may improve flexibility and diffusion in polymeric matrices.

- Corrosion inhibition: Hydrazone-based oxamides like HAO (N,N′-bis[2-hydroxynaphthylidene]amino]oxamide) show >80% efficiency in 3.5% NaCl, attributed to N and O heteroatoms adsorbing on iron surfaces . The target compound’s sulfur atoms could further enhance adsorption via stronger covalent interactions with metals.

- Synthetic routes : Chloroethyl oxamides require harsh reagents (e.g., thionyl chloride ), whereas methoxyethyl derivatives might utilize milder alkoxylation or etherification conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.